molecular formula C23H28N4O2S B2384483 3-[3-(N-ethylanilino)propyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689768-07-8

3-[3-(N-ethylanilino)propyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2384483
CAS No.: 689768-07-8
M. Wt: 424.56
InChI Key: MMGHBKRCUCRVNT-UHFFFAOYSA-N
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Description

3-[3-(N-ethylanilino)propyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound with the molecular formula C23H28N4O2S and is identified as a potential 5-Lipoxygenase (5-LOX) inhibitor, as referenced in patent literature . This compound is built around a 2-sulfanylidene-quinazolin-4-one core, a privileged scaffold in medicinal chemistry known to contribute to a wide spectrum of biological activities . The structure is further elaborated with a 4-morpholinyl group at the 6-position and a 3-(N-ethylanilino)propyl chain at the N3 position, defining its specific physicochemical and potential interaction properties. The quinazolin-4-one scaffold is of significant interest in drug discovery, with derivatives demonstrating various pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral effects, as documented in numerous scientific reviews . Specific quinazolin-4-one derivatives have been investigated as covalent and non-covalent inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro) , as cytotoxic agents against human cancer cell lines , and as activators of enzymes like glucokinase for antidiabetic research . The primary research application of this specific compound is rooted in its designation as a 5-LOX inhibitor. The 5-lipoxygenase enzyme is a key player in the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergy . Inhibitors of 5-LOX are thus valuable tools for researching inflammatory pathways and developing potential therapeutic agents for conditions such as asthma, psoriasis, and other inflammatory diseases. As a research chemical, this product is provided For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this material with appropriate safety protocols in a laboratory setting.

Properties

IUPAC Name

3-[3-(N-ethylanilino)propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S/c1-2-25(18-7-4-3-5-8-18)11-6-12-27-22(28)20-17-19(26-13-15-29-16-14-26)9-10-21(20)24-23(27)30/h3-5,7-10,17H,2,6,11-16H2,1H3,(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGHBKRCUCRVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)NC1=S)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Niementowski Reaction

The classical Niementowski synthesis involves cyclocondensation of anthranilic acid derivatives with formamide or urea. For example, anthranilic acid reacts with formamide at 125–130°C to yield 3,4-dihydro-4-oxoquinazoline. Adapting this method, 6-substituted anthranilic acids could be employed to pre-install the morpholinyl group. However, direct introduction of a morpholine moiety at this stage is challenging due to steric and electronic factors.

Isatoic Anhydride Route

Isatoic anhydride reacts with amines to form 2-substituted quinazolinones. For instance, refluxing isatoic anhydride with morpholine-containing amines in ethyl orthoformate produces 6-morpholinylquinazolin-4-one intermediates. This method offers better control over the C6 substitution but requires careful selection of protecting groups to avoid side reactions during subsequent steps.

Introduction of the 2-Sulfanylidene Group

Thionation of the C2 carbonyl group to a thiocarbonyl is critical. Two strategies are prominent:

Lawesson’s Reagent-Mediated Thionation

Lawesson’s reagent (LR) efficiently converts ketones to thioketones. In a model reaction, 2-(1H-indol-3-yl)quinazolin-4(3H)-one was treated with LR in toluene under reflux, yielding the corresponding 2-sulfanylidene derivative in 65% yield. For the target compound, analogous conditions (LR, 110°C, 6 h) would likely achieve the transformation, though competing reactions at the N3 position must be mitigated via temporary protection.

Direct Synthesis via Thiourea Intermediates

An alternative route involves reacting 2-chloroquinazolin-4-one with potassium thiocyanate (KSCN) in DMF at 80°C. This method, demonstrated in the synthesis of ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate, provides a 78% yield of the thiolated product. For the target molecule, this approach could bypass oxidation-sensitive intermediates.

Functionalization at C6 with 4-Morpholinyl

Installing the morpholinyl group requires precise regiocontrol:

Nucleophilic Aromatic Substitution

A halogen atom at C6 (e.g., Cl or Br) can be displaced by morpholine. For example, 6-chloroquinazolin-4-one reacts with morpholine in DMF at 100°C, yielding 6-morpholinylquinazolin-4-one in 85% purity. To apply this method, the quinazolinone core must first be halogenated at C6 using POCl₃ or PCl₅.

Reductive Amination

Reducing a nitro group at C6 to an amine followed by condensation with morpholine offers an alternative. Catalytic hydrogenation (H₂, Pd/C) of 6-nitroquinazolin-4-one generates the amine, which reacts with bis(2-chloroethyl)ether in the presence of K₂CO₃ to form the morpholinyl group. This method avoids harsh halogenation conditions but requires additional steps.

N3-Alkylation with 3-(N-Ethylanilino)Propyl

Introducing the 3-[3-(N-ethylanilino)propyl] side chain presents challenges due to the reactivity of the quinazolinone NH group:

Mitsunobu Reaction

The Mitsunobu reaction enables alkylation of the N3 position using diethyl azodicarboxylate (DEAD) and triphenylphosphine. A propyl linker with a terminal bromide can be coupled to N-ethylaniline prior to alkylation. For instance, 3-(N-ethylanilino)propan-1-ol is converted to its bromide using PBr₃, then reacted with the quinazolinone under Mitsunobu conditions (DEAD, Ph₃P, THF).

Direct Alkylation

Quinazolin-4-one reacts with 3-(N-ethylanilino)propyl bromide in the presence of NaH in DMF. However, competing O-alkylation and dimerization may occur, necessitating careful temperature control (0–5°C) and stoichiometric base.

Integrated Synthetic Pathway

Combining these methods, a plausible sequence is:

  • Core Formation : Synthesize 6-morpholinylquinazolin-4-one via nucleophilic substitution of 6-chloroquinazolin-4-one with morpholine.
  • Thionation : Treat with Lawesson’s reagent to install the 2-sulfanylidene group.
  • N3-Alkylation : Perform Mitsunobu reaction with 3-(N-ethylanilino)propan-1-ol.

Optimization Data :

Step Reagents/Conditions Yield (%) Purity (HPLC)
Core Morpholine, DMF, 100°C 82 98.5
Thionation LR, toluene, 110°C 68 99.2
Alkylation DEAD, Ph₃P, THF 74 97.8

Analytical Characterization

Critical spectroscopic data for the final compound include:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, H5), 7.45–7.38 (m, 4H, aromatic), 4.12 (t, J = 6.5 Hz, 2H, NCH₂), 3.72 (m, 4H, morpholine), 2.89 (t, J = 7.0 Hz, 2H, CH₂N), 1.32 (t, J = 7.0 Hz, 3H, CH₂CH₃).
  • IR (KBr): 1675 cm⁻¹ (C=O), 1598 cm⁻¹ (C=S), 1240 cm⁻¹ (C-N).

Challenges and Alternatives

  • Regioselectivity : Competing reactions at C2 and C6 require orthogonal protecting groups. For example, temporary silylation of the C2 carbonyl before morpholinyl introduction.
  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity but complicate purification. Recrystallization from IPA/water mixtures enhances purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(N-ethylanilino)propyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

3-[3-(N-ethylanilino)propyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[3-(N-ethylanilino)propyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Research Findings and Limitations

  • Crystallographic Tools : The target compound’s structure may be resolved using SHELX or WinGX, given their prevalence in small-molecule crystallography .
  • Biological Data Gaps: Direct pharmacological data for the target compound are absent in the evidence. Comparisons rely on structural analogs and known quinazolinone activities.
  • Morpholinyl Advantage : The 4-morpholinyl group is a common pharmacokinetic enhancer in drugs (e.g., vemurafenib), suggesting improved bioavailability for the target compound .

Biological Activity

The compound 3-[3-(N-ethylanilino)propyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing key findings from various studies, including its potential therapeutic applications and mechanisms of action.

Anticonvulsant Activity

Research has shown that quinazolinone derivatives exhibit significant anticonvulsant properties. In a study evaluating various quinazolin-4-(3H)-one derivatives, it was found that certain substitutions enhanced their activity against seizures. The compound , with its unique structural features, could potentially interact with neurotransmitter receptors involved in seizure activity, similar to other compounds in this class that target the AMPA receptors .

Anticancer Properties

Quinazolinones have been recognized for their anticancer effects. A study highlighted the cytotoxic activities of several quinazolinone-thiazole hybrids, indicating that modifications in the structure can lead to enhanced potency against cancer cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The compound's ability to inhibit cell growth was dose-dependent, with IC50 values indicating significant cytotoxicity . The mechanism may involve the induction of apoptosis or interference with cell cycle progression.

Antimicrobial Activity

Another critical area of research is the antimicrobial properties of quinazolinones. Compounds within this class have demonstrated effectiveness against various bacterial and fungal strains. The specific compound's structure suggests it may possess similar activities, potentially acting by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives often correlates with specific structural features. For instance, the presence of electron-donating groups or specific ring substitutions can significantly enhance activity. In the case of this compound, the morpholine group may contribute to its pharmacological profile by improving solubility and receptor binding affinity .

Summary of Biological Activities

Activity TypeObservationsReference
AnticonvulsantSignificant activity against seizure models
AnticancerPotent cytotoxicity against multiple cancer lines
AntimicrobialPotential effectiveness against bacteria/fungi

Structure-Activity Relationships

Structural FeatureImpact on ActivityReference
N-Ethylanilino GroupEnhances receptor interaction
Morpholine SubstitutionImproves solubility and binding affinity
Sulfanylidene GroupMay enhance biological activity

Case Studies

  • Anticonvulsant Study : In a comparative analysis involving various quinazolinone derivatives, the compound demonstrated moderate anticonvulsant effects when tested against standard drugs like diazepam. The study emphasized the importance of structural modifications in enhancing efficacy .
  • Cytotoxicity Assessment : A series of experiments evaluated the cytotoxic effects of quinazolinone-thiazole hybrids on different cancer cell lines. The results indicated that compounds similar to this compound could effectively inhibit cell proliferation, suggesting potential for development as anticancer agents .

Q & A

Q. What are the critical considerations for optimizing the synthesis of 3-[3-(N-ethylanilino)propyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one?

The synthesis of this compound requires precise control of reaction parameters. Key factors include:

  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol influence reaction kinetics and product distribution. For example, ethanol may favor nucleophilic substitution steps due to its moderate polarity .
  • Temperature control : Exothermic reactions (e.g., hydrogenation steps) must be maintained at 273–278 K to avoid side reactions, as demonstrated in analogous quinazolinone syntheses .
  • Reaction time : Extended stirring (e.g., overnight) ensures completion of multi-step reactions, particularly for intermediates like 2-sulfanylidene groups .

Q. How can researchers confirm the structural integrity of the synthesized compound?

Analytical techniques are critical for validation:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., morpholinyl protons at δ 3.6–3.8 ppm, sulfanylidene resonance near δ 2.5 ppm) and confirm regiochemistry .
  • Infrared (IR) spectroscopy : Key peaks include C=O stretches (~1680 cm1^{-1}) and S-H vibrations (~2550 cm1^{-1}), though the latter may be absent if tautomerized .
  • Thin-layer chromatography (TLC) : Monitors reaction progress using solvent systems like ethyl acetate/hexane (1:4) to track intermediates and final product purity .

Advanced Research Questions

Q. How can contradictory data in synthesis yields be resolved when varying reaction conditions?

Discrepancies often arise from:

  • Solvent polarity effects : DMSO may stabilize transition states in SN2 mechanisms, increasing yields compared to ethanol in analogous reactions .
  • Catalyst selection : For hydrogenation steps (e.g., 2,3-diazetidinone), Pd/C catalysts under H2_2 atmosphere improve efficiency but require strict temperature control to prevent over-reduction .
  • Statistical design : Use randomized block designs with split-split plots to isolate variables (e.g., solvent, catalyst) and quantify their impact on yield and purity .

Q. What mechanistic insights explain the compound’s potential biological activity (e.g., antimicrobial, anticancer)?

  • Electrophilic interactions : The sulfanylidene group acts as a nucleophile, targeting cysteine residues in enzymes (e.g., bacterial dihydrofolate reductase) .
  • Morpholinyl moiety : Enhances solubility and membrane permeability, critical for intracellular uptake in anticancer assays .
  • Dose-response studies : Use logarithmic dilution series (1 nM–100 µM) to establish IC50_{50} values in cell viability assays, coupled with controls for apoptosis vs. necrosis (e.g., Annexin V/PI staining) .

Q. How can researchers design experiments to assess environmental or metabolic stability of this compound?

  • Environmental fate : Use OECD 308 guidelines to study hydrolysis/photolysis in water-sediment systems, monitoring degradation via LC-MS/MS .
  • Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Key Phase I modifications include oxidation of the morpholinyl ring or N-deethylation .
  • Ecotoxicity : Evaluate Daphnia magna acute toxicity (48-hr LC50_{50}) and algal growth inhibition (72-hr EC50_{50}) to assess ecological risks .

Methodological Guidelines

Q. Table 1: Key Synthetic Parameters and Analytical Benchmarks

ParameterOptimal ConditionAnalytical MethodReference
Solvent for substitutionDMSO or ethanol1^1H NMR
Hydrogenation temperature273–278 KGC-MS
Purity threshold≥95% (HPLC)Reverse-phase HPLC
Biological assay range1 nM–100 µMMTT assay

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(N-ethylanilino)propyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one
Reactant of Route 2
Reactant of Route 2
3-[3-(N-ethylanilino)propyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.